molecular formula C18H20N2O3 B1236399 AR-42

AR-42

Cat. No.: B1236399
M. Wt: 312.4 g/mol
InChI Key: LAMIXXKAWNLXOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of AR-42 involves several steps, starting with the preparation of ethyl 4-aminobenzoate, which is then converted to its amide derivative. This intermediate is further transformed into hydroxamic acid through a series of reactions . The general synthetic route includes:

Industrial production methods for this compound are not widely documented, but the synthesis typically involves standard organic chemistry techniques and reagents, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

AR-42 undergoes several types of chemical reactions, primarily involving its role as a histone deacetylase inhibitor. The compound induces histone H3 and H4 hyperacetylation, as well as α-tubulin acetylation . Common reagents and conditions used in these reactions include:

The major products formed from these reactions include acetylated histones and other proteins, which play a crucial role in gene expression modulation and cancer cell growth inhibition .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-hydroxy-4-[(3-methyl-2-phenylbutanoyl)amino]benzamide

InChI

InChI=1S/C18H20N2O3/c1-12(2)16(13-6-4-3-5-7-13)18(22)19-15-10-8-14(9-11-15)17(21)20-23/h3-12,16,23H,1-2H3,(H,19,22)(H,20,21)

InChI Key

LAMIXXKAWNLXOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)NO

Synonyms

HDAC-42

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 3 (6.1 g; 15.2 mmol) was dissolved in 1:1 methanol/THF (120 ml), and 10% palladium on charcoal (0.6 g, 10% w/w) was added. The mixture was treated with hydrogen under atmospheric pressure for 2 h, and filtered. The solvent was evaporated and the residue was recrystallized with ethyl acetate, yielding 4.2 g (90% yield).
Name
Compound 3
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
methanol THF
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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